

# Spectroscopic Profile of Allyltributylstannane: A Technical Guide

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## Compound of Interest

Compound Name: Allyltributylstannane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **allyltributylstannane**, a versatile organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **allyltributylstannane** are summarized in the tables below, providing a clear reference for its structural identification and analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Allyltributylstannane** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~5.8 - 5.6	m	-CH=CH <sub>2</sub>
~4.9	m	-CH=CH <sub>2</sub>
~1.9	d	Sn-CH <sub>2</sub> -CH=
~1.5	m	Sn-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>
~1.3	m	Sn-CH <sub>2</sub> -CH <sub>2</sub> -
~0.9	t	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~0.8	t	Sn-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Allyltributylstannane** (Solvent: CDCl<sub>3</sub>)[1][2]

Chemical Shift ( $\delta$ ) ppm	Assignment
136.9	-CH=CH <sub>2</sub>
112.3	-CH=CH <sub>2</sub>
29.3	Sn-CH <sub>2</sub> -CH <sub>2</sub> -
27.5	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
13.7	Sn-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>
11.2	Sn-CH <sub>2</sub> -CH=
9.6	Sn-CH <sub>2</sub> -CH <sub>2</sub> -

Table 3: <sup>119</sup>Sn NMR Spectroscopic Data for **Allyltributylstannane**

Chemical Shift ( $\delta$ ) ppm
Estimated: -10 to +10

Note: A specific experimental value for the  $^{119}\text{Sn}$  chemical shift of **allyltributylstannane** was not found in the surveyed literature. The estimated range is based on typical values for tetraorganostannanes. For instance, tributyltin hydride has a reported  $^{119}\text{Sn}$  chemical shift of around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of -384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination environment of the tin atom.<sup>[3][4]</sup>

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **Allyltributylstannane** (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3075	Medium	=C-H stretch
~2955, 2920, 2870, 2850	Strong	C-H stretch (alkyl)
~1630	Medium	C=C stretch
~1460	Medium	CH <sub>2</sub> bend
~900	Strong	=CH <sub>2</sub> out-of-plane bend

## Mass Spectrometry (MS)

Table 5: Major Mass Fragments for **Allyltributylstannane** (Electron Ionization)

m/z	Relative Intensity	Assignment
275	Moderate	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
233	High	[Sn(C <sub>4</sub> H <sub>9</sub> ) <sub>3</sub> ] <sup>+</sup>
177	Base Peak	[Sn(C <sub>4</sub> H <sub>9</sub> ) <sub>2</sub> H] <sup>+</sup>
121	High	[Sn(C <sub>4</sub> H <sub>9</sub> )] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Note: The molecular ion peak [M]<sup>+</sup> at m/z 332 is typically weak or absent in the electron ionization mass spectrum of **allyltributylstannane**.

## Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **allyltributylstannane** are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **allyltributylstannane** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

#### 2. $^1\text{H}$ NMR Spectroscopy:

- Instrument: 300 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 8-16.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: 0-12 ppm.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.

#### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 75 MHz or higher field NMR spectrometer.

- Parameters:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 128-1024 (or as needed for adequate signal-to-noise).
  - Relaxation delay: 2 seconds.
  - Spectral width: 0-150 ppm.
- Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

#### 4. $^{119}\text{Sn}$ NMR Spectroscopy:

- Instrument: A spectrometer equipped with a broadband probe tunable to the  $^{119}\text{Sn}$  frequency (e.g., ~111.9 MHz on a 300 MHz spectrometer).
- Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as  $\text{Cr}(\text{acac})_3$  may be added to shorten the long relaxation times of the  $^{119}\text{Sn}$  nucleus.
  - Number of scans: Dependent on sample concentration and instrument sensitivity.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum externally to a standard such as tetramethyltin ( $\text{SnMe}_4$ ) at 0 ppm.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small drop of neat **allyltributylstannane** directly onto the center of the ATR crystal.
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

## 2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Parameters:
  - Scan range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
- Procedure:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

# Mass Spectrometry (MS)

## 1. Sample Preparation:

- Prepare a dilute solution of **allyltributylstannane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

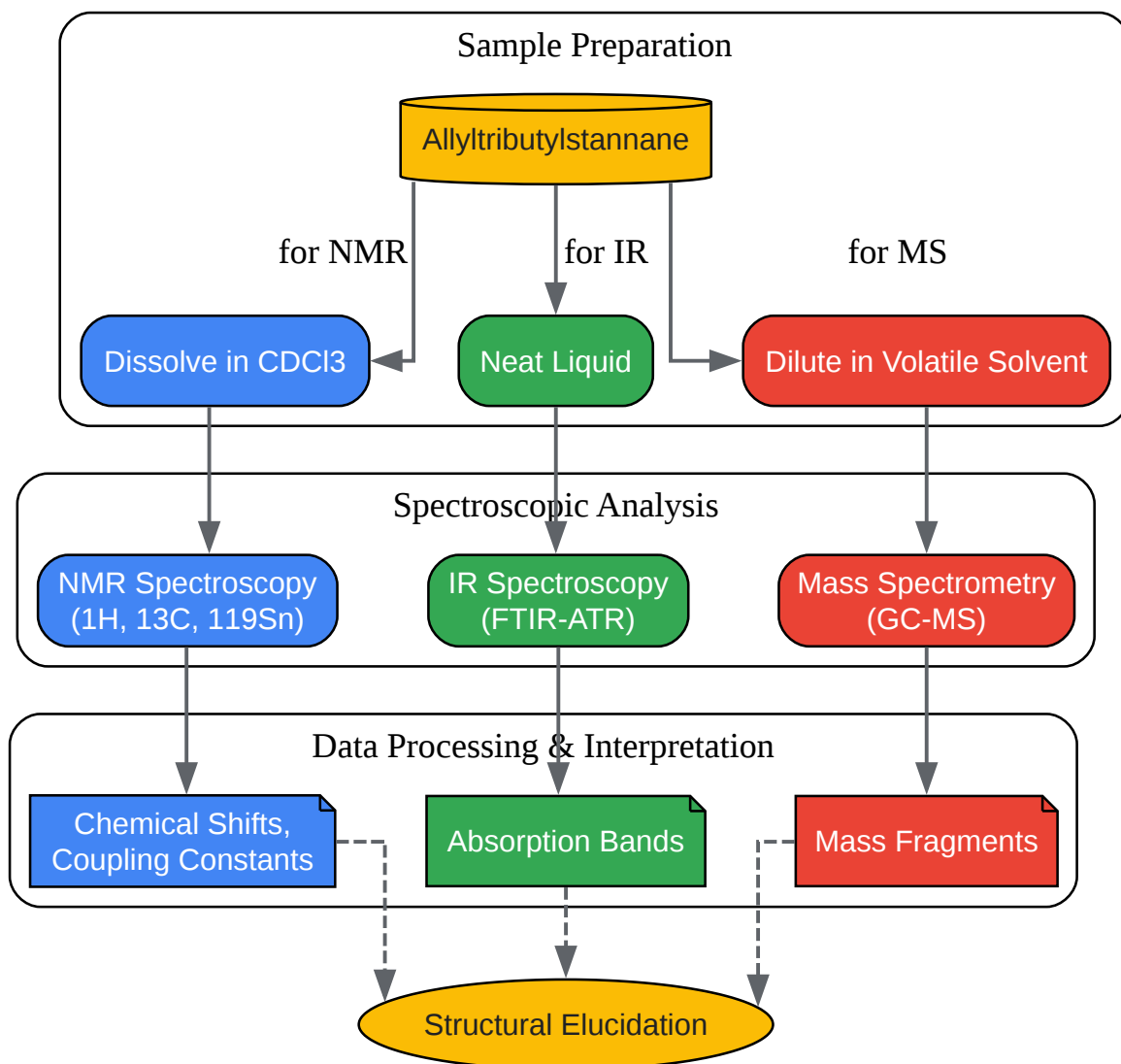
## 2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

- Instrument: GC-MS system with an electron ionization (EI) source.
- GC Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms).

- Injection volume: 1  $\mu$ L.
- Inlet temperature: 250  $^{\circ}$ C.
- Oven program: Start at a low temperature (e.g., 50  $^{\circ}$ C), ramp to a higher temperature (e.g., 280  $^{\circ}$ C) at a rate of 10-20  $^{\circ}$ C/min.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 40-400.
  - Scan speed: Sufficient to obtain several scans across each chromatographic peak.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of **allyltributylstannane**.



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Caption: Experimental workflow for spectroscopic characterization.

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